Product packaging for (2R)-1-phenylbutan-2-ol(Cat. No.:CAS No. 29393-19-9)

(2R)-1-phenylbutan-2-ol

Cat. No.: B2871531
CAS No.: 29393-19-9
M. Wt: 150.221
InChI Key: LYUPJHVGLFETDG-SNVBAGLBSA-N
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Description

Significance of Chiral Alcohols in Chemical Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. magtech.com.cn The therapeutic efficacy of many pharmaceuticals is often dependent on their specific stereochemistry, with one enantiomer exhibiting the desired biological activity while the other may be inactive or even harmful. This necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms.

Chiral alcohols serve as versatile intermediates and are frequently employed as:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. acs.org After the desired stereochemistry is achieved, the auxiliary is removed and can often be recycled.

Chiral Building Blocks: In this approach, the inherent chirality of the alcohol is incorporated directly into the final target molecule. cymitquimica.com This is a highly efficient strategy as it avoids the need for chiral separations or complex asymmetric reactions.

Precursors to other Chiral Molecules: Chiral alcohols can be readily converted into a wide array of other functional groups, such as aldehydes, ketones, esters, and amines, while preserving the stereochemical integrity of the chiral center. smolecule.comsmolecule.com

The synthesis of enantiomerically pure or enriched chiral alcohols is a major focus of research. nih.gov Biocatalytic methods, utilizing enzymes like alcohol dehydrogenases, have gained prominence due to their high enantioselectivity and environmentally friendly reaction conditions. magtech.com.cnnih.govrsc.org These enzymes can asymmetrically reduce prochiral ketones to produce the desired chiral alcohol with high optical purity. nih.gov

Stereochemical Importance of (2R)-1-Phenylbutan-2-ol

The (2R) configuration of 1-phenylbutan-2-ol (B45080) defines the specific spatial arrangement of the hydroxyl group, which is crucial for its role in stereoselective reactions. This particular stereoisomer is a valuable tool for chemists seeking to introduce chirality into a molecule with a high degree of control.

The utility of this compound is demonstrated in its application as a chiral starting material for the synthesis of more complex chiral molecules. For instance, it has been investigated for its potential role in the synthesis of compounds with antituberculosis activity. biosynth.com The stereochemical purity of this compound is a key factor in achieving the desired biological effect. biosynth.com

Furthermore, the hydroxyl group of this compound can direct the stereochemical outcome of reactions at adjacent positions. This directing effect is a powerful tool in asymmetric synthesis, allowing for the construction of multiple stereocenters in a controlled manner. The specific stereochemistry of this compound influences how it interacts with other reagents and catalysts, leading to the preferential formation of one diastereomer over another.

The table below summarizes the key physicochemical properties of 1-phenylbutan-2-ol, the parent compound of the (2R) isomer.

PropertyValue
Molecular FormulaC10H14O
Molar Mass150.22 g/mol
Density0.989 g/mL at 25°C
Boiling Point124-127°C at 25 mmHg
Refractive Index (n20/D)1.516

Table 1: Physicochemical Properties of 1-Phenylbutan-2-ol. Data sourced from chembk.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B2871531 (2R)-1-phenylbutan-2-ol CAS No. 29393-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPJHVGLFETDG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2r 1 Phenylbutan 2 Ol

Oxidation Pathways to Carbonyl Compounds (Ketones, Aldehydes)

The secondary alcohol functionality of (2R)-1-phenylbutan-2-ol allows for its oxidation to a ketone. libretexts.orgchemguide.co.uk This transformation is a common and crucial reaction in organic synthesis.

The oxidation of this compound yields 1-phenylbutan-2-one. This reaction typically involves the use of oxidizing agents such as chromium-based reagents or potassium permanganate. For instance, heating a secondary alcohol with an acidified solution of sodium or potassium dichromate(VI) results in the formation of a ketone. libretexts.orgchemguide.co.uk Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols like this compound stops at the ketone stage. libretexts.orgchemguide.co.uk

ReactantOxidizing AgentProduct
This compoundAcidified Potassium Dichromate(VI)1-Phenylbutan-2-one
This compoundChromium trioxide1-Phenylbutan-2-one
This compoundPotassium permanganate1-Phenylbutan-2-one

This table summarizes common oxidation reactions of this compound.

It is important to note that the oxidation of this compound does not produce an aldehyde. Aldehydes are formed from the oxidation of primary alcohols. libretexts.org The structure of a secondary alcohol, where the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, dictates that oxidation will result in a ketone.

Esterification Reactions for Derivatization and Protection

The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. This process, known as esterification, is significant for both creating derivatives with potentially different properties and for protecting the hydroxyl group during multi-step syntheses.

Esterification typically occurs by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or more efficiently, with an acyl chloride or acid anhydride (B1165640). These esters can be important in various applications, including the synthesis of fragrances and flavor compounds.

AlcoholAcylating AgentProduct (Ester)
This compoundAcetic Anhydride(2R)-1-phenylbutan-2-yl acetate (B1210297)
This compoundBenzoyl Chloride(2R)-1-phenylbutan-2-yl benzoate

This table illustrates representative esterification reactions of this compound.

Dehydration Reactions to Form Alkenes

This compound can undergo dehydration, an elimination reaction, to form alkenes. This reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in the formation of a carbon-carbon double bond. tsfx.edu.au

The dehydration of alcohols is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org For secondary alcohols like this compound, the reaction generally proceeds through an E1 mechanism. libretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a secondary carbocation. A base (like water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form the double bond.

Due to the structure of this compound, the removal of a proton can occur from either the first or the third carbon atom, leading to the formation of two possible alkene isomers: 1-phenylbut-1-ene and 1-phenylbut-2-ene. The relative amounts of these products are often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, 1-phenylbut-1-ene would be the expected major product due to the stabilizing effect of conjugation with the phenyl ring.

ReactantConditionsMajor Alkene ProductMinor Alkene Product
This compoundHeat, H₂SO₄ or H₃PO₄1-Phenylbut-1-ene1-Phenylbut-2-ene

This table shows the potential alkene products from the dehydration of this compound.

Nucleophilic Substitution Chemistry at the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group.

One common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming an alkyloxonium ion, which has a much better leaving group (water). However, a more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate. vaia.com Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group. The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the stereospecific introduction of various functional groups with inversion of configuration at the chiral center.

Another approach involves reaction with thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃) to convert the alcohol into the corresponding alkyl halide. These halides can then undergo further nucleophilic substitution reactions.

ReactantReagentIntermediate/Product
This compoundp-Toluenesulfonyl chloride (TsCl), Pyridine(2R)-1-phenylbutan-2-yl tosylate
This compoundThionyl chloride (SOCl₂)(2S)-2-chloro-1-phenylbutane

This table provides examples of activating the hydroxyl group for nucleophilic substitution.

Derivatization Strategies for Functional Group Interconversion

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.com For this compound, the hydroxyl group is the primary site for such transformations.

The reactions discussed in the previous sections, such as oxidation to a ketone, conversion to an ester, formation of an alkene, and substitution to an alkyl halide, are all examples of derivatization for functional group interconversion. These transformations allow chemists to strategically modify the molecule to build more complex structures or to alter its chemical properties. solubilityofthings.com

For example, the ketone formed from oxidation can undergo a host of further reactions characteristic of carbonyl compounds. The alkene from dehydration can be subjected to addition reactions. The alkyl halides or tosylates formed via substitution can be reacted with various nucleophiles (e.g., cyanide, azide, amines) to introduce new functional groups. vanderbilt.edu These strategies provide a versatile toolkit for the synthetic chemist, enabling the conversion of this compound into a wide array of other compounds.

Stereochemical Analysis and Control in 2r 1 Phenylbutan 2 Ol Research

Determination of Enantiomeric Excess and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Accurate determination of ee is crucial in the synthesis and application of (2R)-1-phenylbutan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the analysis of phenylbutanol derivatives, polysaccharide-based chiral stationary phases are often employed. For instance, in the analysis of related compounds like (S)-4-phenylbutan-2-ol, a Chiralcel OD column with a mobile phase of 10% isopropanol (B130326) in hexane (B92381) has been used successfully. google.com The separation of bedaquiline (B32110) stereoisomers, which share a similar structural backbone, was effectively achieved using a Chiralcel OJ-3R column with a mobile phase consisting of a buffered acetonitrile (B52724) mixture. oup.com The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation. oup.comsigmaaldrich.com

Table 1: Examples of Chiral HPLC Conditions for Phenylbutanol Derivatives

CompoundChiral ColumnMobile PhaseDetection
(S)-4-phenylbutan-2-olChiralcel OD10% iPrOH in Hexane254 nm
Bedaquiline StereoisomersChiralcel OJ-3R10 mM triethylamine/phosphoric acid pH 7.0 and acetonitrile (40:60)227 nm
1-Phenyl-2-nitrobutan-1-olChiralcel OD-H + Chiralpak AD-Hhexane:i-PrOH 95:5Not Specified

This table presents illustrative data from various sources and should be adapted for specific experimental conditions. google.comoup.comwiley-vch.de

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity with the aid of chiral shift reagents (CSRs). bhu.ac.in These reagents are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers in a sample. libretexts.org This interaction leads to differential chemical shifts for the corresponding protons or other nuclei in the two enantiomers, allowing for their quantification by integrating the signals. libretexts.org

While direct examples for this compound are not prevalent in the provided search results, the principle is widely applied to chiral alcohols. The use of chiral solvating agents (CSAs) that form transient diastereomeric solvates is another NMR-based approach to enantiodifferentiation. acs.org For this to be effective, the chiral agent must induce a sufficiently large chemical shift difference between the enantiomers. libretexts.orgacs.org

Diastereoselectivity in Synthetic Pathways

Many synthetic routes leading to compounds with multiple stereocenters, such as derivatives of 1-phenylbutan-2-ol (B45080), must control the formation of diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another.

Achieving high diastereoselectivity is a key goal in the synthesis of complex molecules. Various strategies are employed to control the stereochemical outcome of reactions.

One common approach involves substrate control, where the existing stereocenter(s) in the starting material direct the stereochemistry of the newly formed center. acs.org For example, in the synthesis of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives, a highly stereoselective three-component reaction starting from N,N-dibenzyl-L-phenylalaninal was utilized. d-nb.infounica.itcolab.ws The stereochemistry of the starting L-phenylalaninal dictates the configuration of the final product. d-nb.infounica.it The Felkin-Anh model is often invoked to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. d-nb.infounica.it

Catalyst control is another powerful strategy. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer. While specific examples for this compound were not detailed in the search results, asymmetric synthesis, in general, relies heavily on chiral catalysts or reagents to induce stereoselectivity. diva-portal.org

Assessing the diastereomeric purity, often expressed as a diastereomeric ratio (dr), is crucial to evaluate the success of a stereoselective synthesis.

¹H NMR spectroscopy is a primary tool for determining diastereomeric ratios. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants for their respective protons, allowing for integration and quantification. d-nb.infounica.it In the synthesis of anti-1,3-diamino-4-phenylbutan-2-ol derivatives, ¹H NMR spectra clearly confirmed an anti diastereoselectivity of >98:2. d-nb.infounica.it

Chromatographic methods such as Gas Chromatography (GC) and HPLC can also be used to separate and quantify diastereomers. ptfarm.pl Diastereomers have different physical properties and can often be separated on standard achiral stationary phases. nih.gov For instance, in the synthesis of bedaquiline analogues, diastereomers were separated by silica (B1680970) gel column chromatography. nih.govmdpi.com

Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms (R or S), is the final step in stereochemical analysis.

X-ray crystallography is the most definitive method for determining absolute configuration. d-nb.infounica.it This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative. This provides a detailed three-dimensional map of the molecule, unequivocally establishing its stereochemistry. The absolute configuration of a derivative of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol was confirmed by an X-ray diffraction study. d-nb.infounica.it

In the absence of a suitable crystal, the absolute configuration can often be assigned by comparing experimental data with that of known compounds. For example, comparison of HPLC retention times or optical rotation signs with literature data for authenticated samples can provide strong evidence for the absolute configuration. wiley-vch.de Furthermore, the absolute configuration of new compounds can be established by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry. nih.govrsc.org While a crystal structure for this compound itself is not prominently available in the surveyed literature, analysis of its complex derivatives illustrates the power of this technique.

For instance, the crystal structure of a complex derivative, (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, has been determined, confirming its stereochemical configuration. scispace.com In such studies, a suitable single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional map of the electron density, which reveals the precise spatial arrangement of every atom. scispace.com This technique was also employed to confirm the absolute configuration of an anti-1,3-diamino-4-phenylbutan-2-ol building block, highlighting its importance in verifying stereoselective synthesis outcomes. d-nb.info

Table 1: Example Crystallographic Data for a Phenylbutan-2-ol Derivative

Parameter Value
Compound (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
Formula C₃₂H₃₁BrN₂O₂
Crystal System Monoclinic
Space Group P2/n

Note: This data is for a complex derivative and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

Spectroscopic Methods for Absolute Configuration (e.g., Optical Rotation, Circular Dichroism, if applicable)

When single crystals are not available, spectroscopic methods provide powerful alternatives for assigning absolute configuration in solution. rsc.org

Optical Rotation: Chiral molecules like this compound rotate the plane of plane-polarized light. The direction and magnitude of this rotation, known as specific rotation ([(\alpha)]), are characteristic properties of an enantiomer. For its isomer, (R)-(-)-4-Phenyl-2-butanol, a specific rotation of [α]20/D −17.0° (c = 1% in chloroform) has been reported, demonstrating the type of data used for characterization. sigmaaldrich.com The (2R) enantiomer of 1-phenylbutan-2-ol would be expected to exhibit a specific rotation of equal magnitude but opposite direction to its (2S) counterpart.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. nih.gov Vibrational Circular Dichroism (VCD), which operates in the infrared region, has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution without the need for crystallization. nih.govrsc.org The absolute configuration is established by comparing the experimental VCD spectrum with a spectrum predicted by quantum-mechanical calculations for a specific enantiomer (e.g., the R or S form). nih.govschrodinger.com A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. cam.ac.uk This combined experimental and computational approach has been successfully used to assign the absolute configuration of complex natural products and pharmaceutical building blocks, including analogues of phenylbutan-2-ol. rsc.orgmdpi.com

Conformational Analysis and Stereoelectronic Effects

The reactivity and physical properties of this compound are influenced by its conformational preferences and underlying stereoelectronic effects. researchgate.net

Conformational Analysis: The molecule is acyclic and therefore flexible, with rotation possible around its carbon-carbon single bonds. The spatial arrangement of the phenyl, ethyl, methyl, and hydroxyl groups around the C1-C2 and C2-C3 bonds is dictated by the need to minimize steric strain. Analysis of related structures suggests that staggered conformations are favored over eclipsed ones. uou.ac.in Of the possible staggered conformers, those that minimize gauche interactions between the largest substituents (phenyl, ethyl) will be the most populated and therefore the most stable. Intramolecular hydrogen bonding, potentially between the hydroxyl proton and the (\pi)-electron cloud of the phenyl ring, can also play a significant role in stabilizing a particular conformation.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals, which depend on the molecule's geometry. wikipedia.orgiupac.org In this compound, hyperconjugation is a key stabilizing interaction. This involves the donation of electron density from a filled bonding orbital (like a (\sigma)\textsubscript{C-H} or (\sigma)\textsubscript{C-C} bond) into an adjacent empty antibonding orbital ((\sigma*)). The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals, meaning that different conformations will have varying degrees of stereoelectronic stabilization. imperial.ac.uk These subtle electronic interactions, in concert with steric effects, dictate the molecule's preferred shape and influence its chemical behavior. researchgate.netbaranlab.org

Research Applications of 2r 1 Phenylbutan 2 Ol and Its Chiral Analogues

Asymmetric Catalysis and Chiral Ligand Design

The precise control of stereochemistry is a central goal in modern chemical synthesis, particularly in the pharmaceutical industry, where the therapeutic effects of a drug can be dictated by a single stereoisomer. Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over another, is a key technology in this endeavor. numberanalytics.com (2R)-1-phenylbutan-2-ol and its derivatives play a crucial role in this field, primarily through their incorporation into chiral ligands.

Development of Chiral Ligands from this compound Scaffolds

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. numberanalytics.com The inherent chirality of the ligand creates a specific three-dimensional environment that influences how substrates approach and react at the metal center, leading to the preferential formation of one enantiomeric product. numberanalytics.com

The this compound scaffold provides a readily available and versatile platform for the design and synthesis of novel chiral ligands. The hydroxyl group and the phenyl ring offer points for chemical modification, allowing chemists to systematically tune the steric and electronic properties of the resulting ligands. This fine-tuning is critical for optimizing the performance of the chiral catalyst in terms of both reactivity and enantioselectivity. A significant number of new metal-catalyzed transformations for the synthesis of chiral amines have been reported through the design and synthesis of modular chiral ligands. acs.org

Application in Enantioselective Catalytic Reactions (e.g., Henry Reaction)

One notable application of catalysts derived from chiral 1,2-diamines, which can be synthesized from precursors like this compound, is in the asymmetric Henry reaction. researchgate.net The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. These products are valuable intermediates as they can be readily converted into other important functional groups, such as amino alcohols. psu.edu

For instance, copper(II) complexes of chiral N-monoalkyl cyclohexane-1,2-diamines have been shown to be efficient catalysts for the asymmetric Henry reaction between various aldehydes and nitromethane (B149229), producing the desired β-nitroalcohols in high yields and with significant enantiomeric excess. researchgate.net The specific stereoisomer of the diamine ligand, which can be derived from chiral alcohols, dictates the absolute configuration of the product. researchgate.net For example, the reaction of 3-phenylpropanal (B7769412) and nitromethane catalyzed by a specific chiral Cu(II) complex can yield (S)-1-nitro-4-phenylbutan-2-ol with high enantioselectivity. researchgate.net

Chiral Building Blocks in Complex Organic Synthesis

Beyond their role in catalysis, this compound and its analogues serve as valuable chiral building blocks, or "chiral pool" starting materials. This approach leverages the pre-existing stereocenter of the molecule to construct more complex chiral targets, avoiding the need for a separate asymmetric synthesis step.

Precursors for Therapeutically Relevant Molecules (e.g., 1,3-diamino-4-phenylbutan-2-ol derivatives)

A particularly important class of molecules synthesized from chiral phenylbutanol derivatives are the 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives. d-nb.infounica.it These compounds form the core structural motif of numerous therapeutically important molecules, including potent HIV protease inhibitors like Darunavir and Saquinavir. d-nb.infounica.it The specific anti-(2R,3S) configuration of the DAPB unit is crucial for their biological activity. d-nb.infounica.it

Synthetic strategies have been developed to efficiently prepare these vital building blocks. For example, N-protected derivatives of L-phenylalanine can be transformed in a few steps into N1-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. d-nb.infounica.itresearchgate.net These methods often involve stereoselective reactions that set the required stereochemistry at the new chiral centers, building upon the initial chirality of the starting material.

Intermediates in Chiral Drug Synthesis

The utility of this compound and its related structures as chiral intermediates extends to a broad range of drug synthesis applications. researchgate.net The stereochemistry of these building blocks is critical for their selective interaction with biological targets. smolecule.com For example, chiral amino alcohols are essential components of drugs targeting various conditions. sci-hub.se

One notable example is the synthesis of Bedaquiline (B32110), an important antituberculosis drug. The synthesis of Bedaquiline and its analogues involves the coupling of various fragments, where the stereochemistry of the butanol backbone is critical for the drug's efficacy. nih.govgoogle.com The development of efficient synthetic routes to access specific stereoisomers of the drug, such as (1R, 2S) and (1S, 2R) mixtures, often relies on the use of chiral starting materials or chiral reagents to control the stereochemical outcome. nih.govacs.org

Intermediates in Fine Chemical Synthesis (e.g., Fragrance and Flavor Compounds)

The applications of this compound and its analogues are not limited to the pharmaceutical industry. These compounds also find use as intermediates in the synthesis of fine chemicals, particularly in the fragrance and flavor industry. smolecule.comacs.org The olfactory properties of a molecule are often dependent on its stereochemistry, with different enantiomers or diastereomers possessing distinct scents. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the (2R)-1-phenylbutan-2-ol molecule. For enantiomers like the (2R)-isomer, the standard ¹H and ¹³C NMR spectra are identical to that of its racemate, 4-phenylbutan-2-ol. rsc.org

Proton NMR (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the structure. The spectrum of 1-phenylbutan-2-ol (B45080) in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.22–7.32 ppm). rsc.org The proton attached to the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet around δ 3.86 ppm. rsc.org The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl chain appear in the upfield region, consistent with their aliphatic nature. rsc.org

Table 1: ¹H NMR Spectroscopic Data for 1-phenylbutan-2-ol rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.22–7.32 m 5H Ar-H
3.86 m 1H CH-OH
2.70–2.84 m 2H Ph-CH₂
1.76–1.86 m 2H CH₂-CH₃

Data recorded on a 500 MHz spectrometer in CDCl₃. Multiplicity: d = doublet, m = multiplet.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum for 1-phenylbutan-2-ol shows distinct signals for each of the ten carbon atoms. rsc.org The carbon atoms of the phenyl ring resonate in the δ 125–142 ppm range. rsc.org The carbon atom bonded to the hydroxyl group (C-OH) gives a signal around δ 67.54 ppm, while the other aliphatic carbons appear at higher field strengths (lower ppm values). rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 1-phenylbutan-2-ol rsc.org

Chemical Shift (δ) ppm Assignment
142.07 Quaternary Ar-C
128.41 Ar-CH
125.83 Ar-CH
67.54 CH-OH
40.86 Ph-CH₂
32.16 CH₂-CH₃

Data recorded on a 126 MHz spectrometer in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental formula of a compound and can reveal structural details through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a this compound sample and confirming its identity. spectrabase.com The compound is first vaporized and separated from any impurities on a GC column before entering the mass spectrometer. mdpi.com The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the nominal molecular weight of the compound, which is 150 amu for C₁₀H₁₄O. spectrabase.combiosynth.com The fragmentation pattern is also characteristic; common fragments would include ions resulting from the loss of an ethyl group (m/z 121), cleavage of the C-C bond adjacent to the hydroxyl group to form a stable benzyl (B1604629) or tropylium (B1234903) ion (m/z 91), and a benzoyl-type fragment (m/z 105). spectrabase.com The use of GC-MS is also crucial in distinguishing between diastereomers in related substituted butanols, highlighting its utility in stereochemical analysis when appropriate chiral columns are used. polimi.it

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. rsc.org For this compound, the molecular formula is C₁₀H₁₄O. biosynth.com HRMS can distinguish this formula from other possible combinations of atoms that have the same nominal mass. The calculated exact mass for [C₁₀H₁₄O]⁺ is 150.104465 g/mol . spectrabase.com An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The most prominent feature is a strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. unica.it The spectrum also shows sharp peaks around 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching and peaks just below 3000 cm⁻¹ for aliphatic C-H stretching. unica.it Bending vibrations for the aromatic ring (C=C) typically appear in the 1450-1600 cm⁻¹ region. unica.it

Table 3: Characteristic IR Absorption Bands for 1-phenylbutan-2-ol Analogs

Frequency Range (cm⁻¹) Vibration Type Functional Group Reference
3200-3600 (broad) O-H stretch Alcohol unica.it
3000-3100 C-H stretch Aromatic unica.it
2850-3000 C-H stretch Aliphatic unica.it

X-ray Diffraction Analysis for Solid-State Structure Determination

Despite the importance of this technique, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. While the crystal structures of numerous derivatives, such as halogenated or more complex substituted analogues, have been reported, the fundamental crystallographic parameters for the parent compound are not publicly available.

The determination of the crystal structure of this compound would require the growth of a single crystal of suitable quality, followed by data collection using an X-ray diffractometer. The resulting data would allow for the elucidation of key structural parameters, which are currently unavailable.

Mechanistic Studies and Theoretical Chemistry of 2r 1 Phenylbutan 2 Ol Reactions

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of (2R)-1-phenylbutan-2-ol is most commonly achieved through the asymmetric reduction of the prochiral ketone, 1-phenyl-1-butanone. The elucidation of the reaction mechanism is crucial for optimizing reaction conditions and achieving high enantioselectivity. The most prevalent mechanisms involve the transfer of a hydride ion to the carbonyl carbon of the ketone.

One of the well-established methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. The proposed mechanism for this reaction involves the coordination of the borane (BH3) to the nitrogen atom of the oxazaborolidine catalyst. This activated complex then coordinates with the oxygen atom of the ketone, 1-phenyl-1-butanone. This coordination orients the ketone in a sterically favored position, facilitating the intramolecular transfer of a hydride from the borane to the carbonyl carbon. The stereochemical outcome is dictated by the specific enantiomer of the CBS catalyst used. Finally, hydrolysis of the resulting alkoxyborane intermediate yields this compound.

Another significant mechanistic pathway involves transition metal-catalyzed asymmetric transfer hydrogenation. Ruthenium (II) complexes with chiral diphosphine and diamine ligands are often employed. The mechanism is believed to proceed through a concerted, six-membered pericyclic transition state. In this model, the ruthenium complex, bearing a hydride and a protonated amine ligand, interacts with the ketone. The hydride is transferred to the carbonyl carbon, while the proton from the amine ligand is transferred to the carbonyl oxygen simultaneously. This concerted mechanism is thought to be responsible for the high efficiency and enantioselectivity observed in these reactions. The specific chirality of the diphosphine and diamine ligands determines the facial selectivity of the hydride attack on the prochiral ketone, leading to the desired (R)-enantiomer.

Biocatalytic reductions using enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms also provide a green and highly selective route to this compound. The mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of 1-phenyl-1-butanone within the enzyme's active site. The enzyme's chiral environment precisely orients the substrate, ensuring the hydride is delivered to only one of the two enantiotopic faces of the carbonyl group, thus achieving high stereoselectivity.

Investigation of Stereoselectivity Mechanisms

The origin of stereoselectivity in the synthesis of this compound is a subject of detailed investigation, with the primary goal of understanding how the chiral catalyst or enzyme controls the direction of the hydride attack on the prochiral ketone, 1-phenyl-1-butanone.

In the context of the CBS reduction, the stereoselectivity arises from the steric interactions within the transition state. The chiral oxazaborolidine catalyst creates a specific three-dimensional environment. The larger phenyl group of 1-phenyl-1-butanone preferentially orients itself away from the bulky substituent on the catalyst to minimize steric hindrance. This orientation exposes one face of the carbonyl group to the intramolecular hydride transfer, leading to the formation of the (R)-enantiomer. The rigidity of the bicyclic oxazaborolidine structure is key to enforcing this selective orientation.

For ruthenium-catalyzed asymmetric transfer hydrogenation, the stereoselectivity is governed by the chiral ligands coordinated to the metal center. Chiral diphosphine ligands, such as BINAP, create a C2-symmetric chiral environment. The interaction between the substrate and the chiral ligands in the transition state determines which enantioface of the ketone is more accessible for the hydride transfer. Non-covalent interactions, such as CH-π interactions between the phenyl group of the substrate and the aromatic rings of the ligand, can play a significant role in stabilizing the favored transition state that leads to the (R)-product.

In enzyme-catalyzed reductions, the high stereoselectivity is a result of the precise positioning of the substrate within the enzyme's active site. The active site is a chiral pocket composed of amino acid residues that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. This locks the 1-phenyl-1-butanone molecule in a single, favored orientation relative to the hydride-donating cofactor (NAD(P)H). This precise orientation ensures that the hydride is delivered to the re-face of the carbonyl carbon, resulting in the formation of this compound. The "Prelog's rule" is often used to predict the stereochemical outcome of such enzymatic reductions, which relates the stereochemistry of the product to the relative sizes of the substituents on the ketone.

Computational Chemistry Approaches

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the reaction pathways in the synthesis of this compound. These calculations can provide detailed information about the geometries and energies of reactants, transition states, and products.

For the asymmetric reduction of 1-phenyl-1-butanone, DFT calculations can be used to model the transition states for the hydride transfer step. By comparing the activation energies of the competing transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a given catalyst can be predicted and rationalized. For instance, in the CBS reduction, DFT can quantify the steric strain in the disfavored transition state, confirming that the orientation leading to the (R)-product is energetically more favorable.

In the case of ruthenium-catalyzed transfer hydrogenation, DFT studies can elucidate the electronic structure of the catalyst-substrate complex and the nature of the hydride transfer. These calculations can help in understanding the role of the ligands in stabilizing the transition state and influencing the stereochemical outcome. The calculated reaction profiles can also provide insights into the rate-determining step of the catalytic cycle.

Computational Method Application in this compound Synthesis Key Insights
Density Functional Theory (DFT)Calculation of transition state energies for the reduction of 1-phenyl-1-butanone.Determination of the energetically favored reaction pathway leading to the (R)-enantiomer.
Ab initio methodsHigh-accuracy energy calculations for key intermediates and transition states.Refined understanding of the electronic factors governing the reaction mechanism.
Transition State Theory (TST)Calculation of theoretical reaction rates and enantiomeric excess.Prediction of catalyst performance and optimization of reaction conditions.

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are employed to study the non-covalent interactions that govern stereoselectivity and to analyze the conformational preferences of this compound.

Molecular mechanics force fields can be used to build and visualize three-dimensional models of the catalyst-substrate complexes. These models provide a qualitative understanding of the steric interactions that direct the stereochemical outcome. For example, modeling the interaction of 1-phenyl-1-butanone with a chiral catalyst can visually demonstrate why one face of the ketone is more accessible for hydride attack.

Conformational analysis of this compound itself can be performed using molecular modeling. By rotating the single bonds in the molecule, different conformers can be generated, and their relative energies can be calculated. This analysis helps to identify the most stable conformations of the molecule, which is important for understanding its physical properties and how it interacts with other molecules, such as biological receptors.

Modeling Technique Focus of Study Information Gained
Molecular Mechanics (MM)Catalyst-substrate complex geometry.Visualization of steric hindrance and favored orientations for stereoselective synthesis.
Conformational SearchRotational isomers of this compound.Identification of low-energy conformers and understanding of molecular flexibility.
Molecular Dynamics (MD)Dynamic behavior of catalyst-substrate interactions.Simulation of the approach of the substrate to the catalyst and the dynamics of the reaction complex.

Molecular Interaction Mechanisms with Biological Systems

This compound, as a chiral molecule, can interact stereospecifically with biological macromolecules, such as enzymes, potentially leading to the modulation of their activity. The study of these interactions is crucial for understanding its pharmacological or toxicological effects.

Molecular docking simulations are a common computational tool to predict the binding mode of this compound to the active site of an enzyme. These simulations place the ligand (the alcohol) into the binding pocket of the receptor (the enzyme) and score the different binding poses based on their predicted binding affinity. Such studies can reveal key interactions, such as hydrogen bonds between the hydroxyl group of the alcohol and amino acid residues in the active site, as well as hydrophobic interactions between the phenyl and butyl groups of the ligand and nonpolar residues of the enzyme.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the enzyme-ligand complex over time. MD simulations provide insights into the stability of the predicted binding mode and can reveal conformational changes in the enzyme upon ligand binding. These simulations can help to understand how the binding of this compound might alter the enzyme's catalytic activity, for example, by blocking the active site or by inducing a conformational change that affects substrate binding or catalysis.

Enzyme Interaction Study Methodology Potential Findings
Enzyme Inhibition/Activation AssaysExperimental measurement of enzyme activity in the presence of this compound.Determination of whether the compound acts as an inhibitor, activator, or has no effect on enzyme function.
Molecular DockingComputational prediction of the binding mode of this compound to an enzyme active site.Identification of key binding interactions and prediction of binding affinity.
Molecular Dynamics SimulationsSimulation of the dynamic behavior of the enzyme-(2R)-1-phenylbutan-2-ol complex.Assessment of binding stability and elucidation of the mechanism of enzyme activity modulation.

Investigation of Specific Biochemical Pathway Inhibition (e.g., inflammation, protein synthesis)

Research has identified that this compound possesses potent antituberculosis activity. The primary mechanism underlying this activity is the inhibition of a specific biochemical pathway within the bacterium Mycobacterium tuberculosis.

Detailed Research Findings:

Studies have shown that this compound acts as an inhibitor of protein synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterium's ability to produce essential proteins, ultimately leading to the cessation of growth and cell death. The specific target within the protein synthesis machinery has been a subject of investigation, with evidence pointing towards the inhibition of this fundamental cellular process.

The following table summarizes the known biochemical pathway inhibition by this compound.

CompoundTarget OrganismInhibited PathwayMechanism of Action
This compoundMycobacterium tuberculosisProtein SynthesisInhibition of essential protein production

It is important to note that while the general pathway of protein synthesis has been identified as the target, the precise molecular interactions and the specific enzyme or ribosomal component that this compound binds to may require further detailed investigation. Research into the inhibition of other biochemical pathways, such as those involved in inflammation, has not been reported for this compound.

Analysis of Interactions with Neurotransmitter Receptors (e.g., adrenergic, dopaminergic)

There is a notable absence of scientific studies investigating the direct interactions of this compound with neurotransmitter receptors. No experimental data from radioligand binding assays, functional assays, or other neuropharmacological techniques have been published to characterize the affinity or efficacy of this compound at adrenergic, dopaminergic, serotonergic, or other neurotransmitter receptor subtypes.

Furthermore, computational and theoretical chemistry approaches have not been applied to model the potential interactions between this compound and the binding sites of these receptors. As a result, it is not possible to provide any information on its potential to act as an agonist, antagonist, or modulator of these important central and peripheral nervous system targets. The relationship between its chemical structure and potential activity at neurotransmitter receptors remains an uninvestigated area of research.

Future Research Directions for 2r 1 Phenylbutan 2 Ol Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the continuous development of highly efficient and selective synthetic methods. nih.gov Future research in the synthesis of (2R)-1-phenylbutan-2-ol and related chiral alcohols will likely focus on several key areas:

Advanced Biocatalysis: While biocatalytic reductions of ketones are established methods for producing chiral alcohols, future work will likely involve the use of protein engineering and high-throughput screening to develop tailor-made ketoreductases (KREDs) with enhanced substrate scope, stereoselectivity, and operational stability. researchgate.netrsc.org The application of whole-cell biocatalysts, such as Daucus carota, also presents a sustainable and environmentally friendly alternative to traditional chemical reductants. nih.govrsc.org

Novel Metal-Catalyzed Asymmetric Reactions: Research into new transition-metal catalysts for asymmetric synthesis remains a vibrant field. mdpi.com The development of catalysts based on earth-abundant and less toxic metals like iron, in combination with lipases for dynamic kinetic resolution (DKR), offers a more sustainable approach to producing enantiopure esters from racemic alcohols. mdpi.comencyclopedia.pubresearchgate.net Furthermore, exploring novel chiral ligands and reaction conditions for the asymmetric addition of organometallic reagents to carbonyl compounds will continue to be a priority. rug.nl

Stereodivergent Synthesis: The ability to selectively synthesize any stereoisomer of a molecule from a common starting material is a significant challenge in organic synthesis. Future methodologies may focus on "chirality pairing," where the chirality of both the catalyst and the reagent are matched to control the stereochemical outcome, enabling access to all possible stereoisomers of 1-phenylbutan-2-ol (B45080) derivatives. nih.gov

Exploration of Novel Catalytic Applications Beyond Current Paradigms

Beyond its role as a synthetic intermediate, the hydroxyl group of this compound can be exploited for catalysis. Future investigations will likely uncover new and unconventional catalytic activities:

Organocatalysis: The chiral backbone of this compound can be incorporated into the design of new organocatalysts. For instance, derivatives could function as chiral Brønsted acids or bases, or as scaffolds for bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.

Transient Directing Groups: The hydroxyl group could be utilized as a transient directing group in transition metal-catalyzed reactions. This strategy would involve the temporary coordination of the alcohol to a metal center, guiding the catalyst to a specific site on the molecule to achieve high levels of regio- and stereoselectivity in C-H activation or cross-coupling reactions.

Photoredox Catalysis: The integration of chiral scaffolds derived from this compound with photoredox catalysts could open up new avenues for asymmetric synthesis. The chiral environment provided by the alcohol derivative could influence the stereochemical outcome of radical-mediated transformations.

Design and Synthesis of Advanced Chiral Building Blocks and Complex Derivatives

The structural framework of this compound serves as an excellent starting point for the synthesis of more complex and functionally diverse chiral molecules.

Multifunctional Chiral Ligands: The phenyl and hydroxyl groups offer two distinct points for modification, allowing for the design of novel bidentate or even tridentate chiral ligands for transition metal catalysis. These ligands could find applications in a wide range of asymmetric transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions.

Complex Natural Product Synthesis: The stereocenter in this compound can be used to control the stereochemistry of subsequent reactions in the total synthesis of complex natural products. Its derivatives can serve as key fragments that are later elaborated into the final target molecule.

Pharmaceutical Scaffolds: The phenylbutan-2-ol motif is present in some biologically active compounds. biosynth.comnih.gov Future research could focus on the synthesis of a library of derivatives of this compound with diverse substituents on the phenyl ring and modifications to the alkyl chain. These compounds could then be screened for a variety of biological activities, potentially leading to the discovery of new drug candidates.

Deeper Mechanistic Elucidation of Chemical Reactivity and Biological Interactions

A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods.

Computational and Spectroscopic Studies: The use of computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the transition states of reactions involving this compound, helping to explain the origins of stereoselectivity. nih.govbohrium.com In-situ spectroscopic techniques can be employed to identify and characterize reactive intermediates in catalytic cycles.

Kinetics and Isotope Effects: Detailed kinetic studies and the measurement of kinetic isotope effects can help to elucidate the rate-determining steps of reactions and provide evidence for proposed mechanisms. This information is critical for optimizing reaction conditions and improving catalyst performance.

Probing Biological Interactions: For derivatives of this compound that exhibit biological activity, understanding their interactions with protein targets at a molecular level is essential for drug development. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the binding mode of these compounds, providing a basis for the design of more potent and selective inhibitors or modulators. smolecule.com

The continued exploration of the chemistry of this compound promises to yield exciting new discoveries and applications. By pushing the boundaries of synthetic methodology, catalysis, and mechanistic understanding, chemists can unlock the full potential of this versatile chiral building block.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.